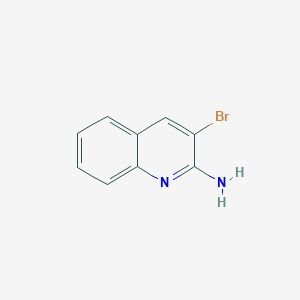

3-Bromoquinolin-2-amine

Overview

Description

3-Bromoquinolin-2-amine, also known as 3-BQA, is an organic compound belonging to the class of quinoline derivatives. It is an aromatic heterocyclic compound, with a molecular formula of C9H7BrN2. 3-BQA is a colorless liquid that is slightly soluble in water and has a melting point of 122-124°C. It is a strong base, with a pKa of 11.7 and a pKb of 4.7.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

3-Bromoquinolin-2-amine: is a valuable scaffold in drug discovery due to its structural similarity to natural bioactive compounds. It serves as a key intermediate in synthesizing a wide range of pharmacologically active molecules. For instance, quinoline derivatives have been explored for their antimalarial, antibacterial, and antiviral properties. The bromine atom in 3-Bromoquinolin-2-amine can be strategically replaced or used in further reactions to create new compounds with potential therapeutic effects .

Agrochemical Research

Quinoline compounds, including 3-Bromoquinolin-2-amine , find applications in agrochemical research. They are used to develop new pesticides and herbicides, offering a way to control agricultural pests and increase crop yields. The structural diversity of quinoline allows for the synthesis of compounds with specific action mechanisms against various agricultural pests .

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-Bromoquinolin-2-amine is utilized for constructing complex organic molecules. Its reactivity enables the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of diverse organic structures. This compound is particularly useful in transition metal-catalyzed reactions and can be employed in the development of new synthetic methodologies .

Industrial Chemistry

The quinoline ring system is integral to the production of dyes, pigments, and other industrial chemicals. 3-Bromoquinolin-2-amine can act as a starting material for the synthesis of these compounds, which are used in textiles, inks, and coatings. Its versatility in chemical reactions makes it a valuable compound in industrial applications .

Material Science

In material science, 3-Bromoquinolin-2-amine is explored for creating organic electronic materials. Quinoline derivatives can exhibit semiconducting properties and are investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to fine-tune the electronic properties of these compounds by chemical modification makes them attractive for this field .

Environmental Chemistry

Quinoline derivatives are studied for their role in environmental chemistry, particularly in the degradation of pollutants3-Bromoquinolin-2-amine may be used to synthesize catalysts that facilitate the breakdown of harmful organic compounds in the environment, contributing to cleaner water and air .

Bio-organic and Bio-organometallic Chemistry

The study of bio-organic and bio-organometallic processes often involves quinoline derivatives like 3-Bromoquinolin-2-amine . These compounds can mimic the behavior of certain biological molecules, helping to understand biological processes at the molecular level. They are also used in the design of metallo-drugs and bioconjugates .

Photocatalysis and Green Chemistry

3-Bromoquinolin-2-amine: is relevant in the development of photocatalysts for green chemistry applications. It can be used to create compounds that promote reactions under light irradiation, reducing the need for harsh chemicals and energy-intensive conditions. This aligns with the broader goal of developing sustainable and environmentally friendly chemical processes .

Mechanism of Action

Target of Action

Quinoline derivatives, to which 3-bromoquinolin-2-amine belongs, are known to have a wide range of applications in medicinal and synthetic organic chemistry .

Mode of Action

Quinoline derivatives are known for their diverse applications in medicinal chemistry, suggesting that they interact with various biological targets .

Biochemical Pathways

Quinoline derivatives are known to be involved in a variety of applications in medicinal and synthetic organic chemistry .

Pharmacokinetics

The pharmacokinetic properties of 3-Bromoquinolin-2-amine indicate that it has high gastrointestinal absorption and is BBB permeant . It is also known to inhibit CYP1A2 , which could impact the metabolism of other drugs.

Result of Action

Given the wide range of applications of quinoline derivatives in medicinal chemistry , it can be inferred that 3-Bromoquinolin-2-amine may have diverse biological effects.

Action Environment

The action, efficacy, and stability of 3-Bromoquinolin-2-amine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light, temperature, and atmospheric conditions . Furthermore, its action and efficacy can be influenced by the physiological environment, such as pH, presence of other drugs, and individual patient factors .

properties

IUPAC Name |

3-bromoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEFDUOXWWDNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627504 | |

| Record name | 3-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36825-31-7 | |

| Record name | 3-Bromo-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36825-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[2-(Dimethylamino)ethyl]imino]diacetic acid, dihydrochloride](/img/structure/B1603908.png)

![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)

![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)

![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)

![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)

![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)

![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)